molecular formula C24H22Cl2N2O2S2 B14592891 1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 61455-10-5

1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-

Katalognummer: B14592891
CAS-Nummer: 61455-10-5
Molekulargewicht: 505.5 g/mol
InChI-Schlüssel: ZHAYGVQSAQFZPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenedicarboxamide core with two 4-chlorophenylthioethyl groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl): Similar core structure but different substituents.

    1,4-Benzenedicarboxamide, N,N’-bis(2-methylphenyl): Another variant with methyl groups instead of chlorophenyl groups.

Uniqueness

1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is unique due to the presence of the 4-chlorophenylthioethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

61455-10-5

Molekularformel

C24H22Cl2N2O2S2

Molekulargewicht

505.5 g/mol

IUPAC-Name

1-N,4-N-bis[2-(4-chlorophenyl)sulfanylethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H22Cl2N2O2S2/c25-19-5-9-21(10-6-19)31-15-13-27-23(29)17-1-2-18(4-3-17)24(30)28-14-16-32-22-11-7-20(26)8-12-22/h1-12H,13-16H2,(H,27,29)(H,28,30)

InChI-Schlüssel

ZHAYGVQSAQFZPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)C(=O)NCCSC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.